molecular formula C19H21ClN4O B2408916 N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride CAS No. 1052527-69-1

N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride

Cat. No.: B2408916
CAS No.: 1052527-69-1
M. Wt: 356.85
InChI Key: SQNXCAUHFCLHTK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and is substituted with a 4-methoxyphenyl group and a pyrrolidin-1-yl group.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Future Directions

The future directions for this compound would likely depend on its intended use. For instance, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, or reducing potential side effects .

Mechanism of Action

Target of Action

The primary target of the compound N-(4-methoxyphenyl)-4-pyrrolidin-1-ylquinazolin-2-amine hydrochloride, also known as TCMDC-124381, is the essential malarial kinase PfCLK3 . This kinase plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum . The compound’s interaction with PfCLK3 is a key aspect of its mechanism of action .

Mode of Action

TCMDC-124381 interacts with PfCLK3 through a process facilitated by the co-crystal structure of the kinase and the compound . This interaction leads to the rational design of covalent inhibitors of PfCLK3 . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome is targeted to improve the selectivity of the molecules .

Biochemical Pathways

The compound TCMDC-124381 affects the protein translation machinery of the malaria parasite . This machinery is a rich source of drug targets, and the compound’s interaction with PfCLK3 disrupts this machinery, affecting the parasite’s ability to produce proteins necessary for its survival .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of TCMDC-124381 are critical for its bioavailability . . It’s important to note that optimization of these properties is often a challenging part of drug discovery and can significantly impact the success of a drug .

Result of Action

The molecular and cellular effects of TCMDC-124381’s action primarily involve the inhibition of the PfCLK3 kinase . This inhibition disrupts the protein translation machinery of the malaria parasite, affecting its ability to survive and reproduce . The compound’s interaction with PfCLK3 leads to the design of covalent inhibitors, which display low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays .

Action Environment

The action, efficacy, and stability of TCMDC-124381 can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the action of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Substitution with 4-Methoxyphenyl Group:

    Introduction of Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be introduced through a nucleophilic substitution reaction, where the quinazoline core is reacted with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include dihydroquinazoline derivatives.

    Substitution: Products vary depending on the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-aminobenzamide: Shares the 4-methoxyphenyl group but has a different core structure.

    4-Methoxyphenylpiperazine: Contains the 4-methoxyphenyl group and a piperazine ring instead of the quinazoline core.

    N-(4-methoxyphenyl)-1H-indole-2-carboxamide: Features the 4-methoxyphenyl group and an indole core.

Uniqueness

N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride is unique due to its specific combination of functional groups and the quinazoline core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-pyrrolidin-1-ylquinazolin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O.ClH/c1-24-15-10-8-14(9-11-15)20-19-21-17-7-3-2-6-16(17)18(22-19)23-12-4-5-13-23;/h2-3,6-11H,4-5,12-13H2,1H3,(H,20,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNXCAUHFCLHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N4CCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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